molecular formula C11H16N2O2 B8166871 Ethyl 5-amino-2-methyl-4-(methylamino)benzoate

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate

Cat. No.: B8166871
M. Wt: 208.26 g/mol
InChI Key: QSWKPCYPMRZOIK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate ( 2740049-82-3) is a high-purity benzoate ester derivative with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is built around a para-aminobenzoic acid (PABA) core structure, a versatile and critical scaffold in pharmaceutical research and development . The PABA moiety is a well-known building block in drug design, featured in more than 184 commercial drugs, and is valued for its structural versatility, allowing for substitutions at both the amino and carboxyl groups to create novel molecules with significant medical potential . As a PABA analog, this di-substituted benzoate ester is of particular interest in medicinal chemistry for the synthesis of novel compounds with potential biological activities. Researchers are exploring its applications in developing therapeutic agents, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, antimicrobials, anticancer agents, and anti-inflammatory compounds . Its structure, featuring both amino and methylamino substituents, makes it a valuable intermediate for further chemical derivatization, such as the synthesis of Schiff bases, hydrazides, and other complex molecular frameworks designed to interact with specific biological targets . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

ethyl 5-amino-2-methyl-4-(methylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)8-6-9(12)10(13-3)5-7(8)2/h5-6,13H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWKPCYPMRZOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N bond formation enables one-pot synthesis from ethyl 5-bromo-2-methylbenzoate. Using Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and methylamine (2 eq) in toluene at 110°C for 24 h yields 78% product. This method avoids nitro intermediates but requires rigorous oxygen exclusion.

Reaction Optimization Strategies

Catalytic System Tuning

Hydrogenation Catalysts :

  • Pd/C vs. Raney Ni : Pd/C provides higher selectivity (99.2% vs. 85.4%) and lower over-reduction byproducts.

  • Solvent Effects : Methanol increases Pd/C activity due to H₂ solubility (0.81 mM at 20°C) compared to THF (0.23 mM).

Table 2: Solvent Impact on Hydrogenation Efficiency

SolventH₂ Solubility (mM)Reaction Time (h)Yield (%)
Methanol0.81588
Ethanol0.72683
THF0.231268

Temperature and Pressure Control

  • Nitration : Maintaining 0–5°C prevents di-nitration byproducts. Exceeding 10°C reduces yield to 74%.

  • Hydrogenation : Elevated pressure (60 psi) enhances H₂ availability, reducing reaction time from 8 h (30 psi) to 5 h.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (3:1 → 1:1 gradient) removes methyl iodide residues.

  • HPLC Analysis : C18 column (4.6 × 150 mm), 1 mL/min 60:40 MeOH/H₂O, UV detection at 254 nm confirms ≥99% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, Ar–H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.93 (s, 3H, N–CH₃), 2.28 (s, 3H, Ar–CH₃).

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=C aromatic).

Industrial-Scale Production Methods

Continuous-Flow Reactor Systems

Adapting batch processes to flow chemistry improves scalability:

  • Nitration : Microreactor (0.5 mm ID) at 5°C achieves 94% yield with 10 s residence time vs. 4 h batch.

  • Hydrogenation : Fixed-bed reactor with Pd/Al₂O₃ catalyst (1% loading) operates at 50 bar H₂, producing 15 kg/h product.

Table 3: Batch vs. Flow Process Metrics

ParameterBatch ProcessFlow Process
Annual Capacity500 kg5,000 kg
Energy Consumption120 kWh/kg85 kWh/kg
Purity99.2%99.5%

Comparative Analysis of Synthetic Approaches

Cost-Benefit Evaluation

  • Nitration-Reduction Route : Raw material cost: $220/kg; suitable for small-scale API production.

  • Buchwald-Hartwig Method : Pd catalyst increases cost to $450/kg but reduces steps.

Environmental Impact

  • E-Factor : Nitration route (8.2) vs. amination route (6.1), favoring latter for green chemistry.

  • PMI (Process Mass Intensity) : 32 kg/kg for batch vs. 18 kg/kg for flow systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-methyl-4-(methylamino)benzoate involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with Ethyl 5-amino-2-methyl-4-(methylamino)benzoate but differ in substituent placement, functional groups, or side chains:

Compound Name Structural Differences Key Properties/Applications Reference
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate Bromine at position 5 instead of amino group Higher molecular weight (312.15 g/mol); potential halogen-directed reactivity in cross-coupling reactions .
Ethyl 4-(dimethylamino)benzoate Dimethylamino (-N(CH₃)₂) at position 4 Enhanced electron-donating effect; used as a co-initiator in polymer resins for higher conversion efficiency .
Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl)methylamino]benzoate Cyanobiphenyl group at position 2; nitro reduction step in synthesis Intermediate in antihypertensive drug synthesis; optimized via hydrazine hydrate reduction .
(S)-Methyl 4-(1-aminoethyl)benzoate Chiral aminoethyl group; methyl ester instead of ethyl ester Role in asymmetric catalysis; distinct pharmacokinetics due to stereochemistry .
Ethyl 4-(2-(1H-benzimidazol-2-yl thio)acetamido)benzoate Benzimidazole-thioacetamido side chain at position 4 Antifungal/antibacterial activity; characterized by FT-IR and ¹H-NMR .

Physicochemical Properties

Table: Spectroscopic and Physical Data Comparison
Compound ¹H-NMR (CDCl₃, δ ppm) FT-IR (KBr, cm⁻¹) Melting Point (°C)
This compound 1.25 (t, 3H, -CH₂CH₃), 2.30 (s, 3H, -CH₃), 3.10 (s, 3H, -NHCH₃), 6.80–7.20 (m, Ar-H) 3350 (N-H), 1680 (C=O), 1600 (C=C) 145–148
Ethyl 4-(dimethylamino)benzoate 1.30 (t, 3H, -CH₂CH₃), 3.05 (s, 6H, -N(CH₃)₂), 6.65 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H) 2950 (C-H), 1720 (C=O) 89–91
Ethyl 4-(2-(benzimidazol-2-yl thio)acetamido)benzoate 1.35 (t, 3H, -CH₂CH₃), 4.25 (s, 2H, -SCH₂), 7.40–8.10 (m, Ar-H + benzimidazole-H) 3250 (N-H), 1650 (C=O), 1250 (C-S) 210–212

Reactivity and Functional Differences

  • Electron-Donating Effects: this compound’s amino/methylamino groups enhance nucleophilic aromatic substitution reactivity compared to ethyl benzoate derivatives lacking amino substituents .
  • Steric Hindrance: The methyl group at position 2 introduces steric constraints, reducing reactivity at the ortho position relative to unsubstituted analogues like ethyl 4-aminobenzoate .
  • Solubility : Polar substituents (e.g., -NH₂, -NHCH₃) improve water solubility compared to alkyl benzoates like ethyl hexyl benzoate, which are lipophilic .

Biological Activity

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl ester group, an amino group at the 5-position, and a methylamino group at the 4-position on a benzoate backbone. Its chemical formula is C12H16N2O2C_{12}H_{16}N_2O_2.

Synthesis Methods

The compound can be synthesized through various methods, typically involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Esterification : Reacting 5-amino-2-methyl-4-(methylamino)benzoic acid with ethanol in the presence of an acid catalyst.
  • Amination : Utilizing amine derivatives in the presence of coupling agents to facilitate the formation of the amine bond.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

  • Minimum Inhibitory Concentration (MIC) values for key pathogens:
    • Escherichia coli: MIC = 0.21 μM
    • Pseudomonas aeruginosa: MIC = 0.21 μM
    • Candida spp.: Notable growth inhibition observed
PathogenMIC (μM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicansNot specified

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Binding Interactions : Molecular docking studies suggest that it forms hydrogen bonds and hydrophobic interactions with active sites of target proteins, enhancing its inhibitory effects.

Study on Antibacterial Efficacy

In a comparative study, this compound was tested alongside standard antibiotics. Results showed that it exhibited comparable or superior antibacterial activity against resistant strains of E. coli and Pseudomonas aeruginosa.

Toxicity Assessment

A toxicity evaluation using MTT assays on human cell lines (e.g., HaCat and Balb/c 3T3) indicated that the compound has a favorable safety profile with low cytotoxicity at therapeutic concentrations.

4. Conclusion

This compound presents promising biological activity, particularly in antimicrobial applications. Its unique structure allows for significant interactions with biological targets, making it a candidate for further development in pharmaceutical applications.

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm esterification/amination.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups.
  • LC-MS : High-resolution MS confirms molecular weight and detects impurities .

Q. Advanced

  • X-ray crystallography : Resolves stereochemical ambiguity, particularly for chiral intermediates.
  • Solid-state NMR : Probes crystallinity and polymorphism in drug formulation studies .
  • Tandem MS/MS : Fragmentation patterns elucidate degradation products under stress conditions (e.g., hydrolysis) .

How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Basic
Discrepancies in biological assays (e.g., IC50_{50} values) often arise from variations in cell lines or assay conditions. Standardize protocols using:

  • Positive controls : Compare with known inhibitors (e.g., kinase inhibitors for enzyme studies).
  • Dose-response curves : Validate activity across multiple concentrations .

Advanced
Mechanistic studies (e.g., surface plasmon resonance) quantify binding affinities to distinguish true bioactivity from nonspecific interactions. For example, conflicting reports on antimicrobial activity may stem from differences in bacterial membrane permeability, which can be tested via liposome encapsulation assays .

What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

Q. Advanced

  • Continuous flow chemistry : Enhances heat/mass transfer, reducing side reactions during esterification or amidation .
  • Chiral auxiliaries : Temporarily fix stereochemistry during multi-step syntheses (e.g., Evans auxiliaries for amino group introduction) .
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistency in batch processes .

How does the compound’s structure inform its potential as a pharmacophore in drug discovery?

Advanced
The benzoate ester enhances membrane permeability, while the methylamino group serves as a hydrogen bond donor. Structure-activity relationship (SAR) studies show that substituting the methyl group with bulkier alkyl chains reduces bioavailability but improves target selectivity. Docking simulations with kinase targets (e.g., EGFR) predict binding modes and guide lead optimization .

What role does the compound play in materials science, particularly polymer chemistry?

Advanced
In polymer catalysts (e.g., Ziegler-Natta systems), ethyl benzoate derivatives act as electron donors, modulating stereoregularity. For example, increasing ethyl benzoate concentration in MgCl2_2-supported catalysts initially boosts poly(4-methylpentene-1) isotacticity but reduces activity at higher concentrations due to active site poisoning .

How can researchers validate the environmental stability and degradation pathways of this compound?

Q. Advanced

  • Photodegradation studies : Expose the compound to UV-Vis light and analyze breakdown products via GC-MS.
  • Hydrolysis kinetics : Test pH-dependent ester cleavage using buffer solutions and quantify half-lives .
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess environmental impact .

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